Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate is a chemical compound with the molecular formula C6H4BrClO3S and a molecular weight of 271.509 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a thiophene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate typically involves the bromination and chlorination of methyl 3-hydroxythiophene-2-carboxylate. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms or reduce the carboxylate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted thiophene derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehalogenated or reduced thiophene derivatives.
Scientific Research Applications
Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s halogen and hydroxyl groups enable it to form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-hydroxythiophene-2-carboxylate: Similar structure but lacks the chlorine atom.
Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate: Contains two chlorine atoms instead of one bromine and one chlorine.
Methyl 3-hydroxythiophene-2-carboxylate: Lacks both bromine and chlorine atoms .
Uniqueness
Methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and potential for diverse chemical transformations. This dual halogenation enhances its utility as an intermediate in organic synthesis and its potential biological activities .
Properties
Molecular Formula |
C6H4BrClO3S |
---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
methyl 5-bromo-4-chloro-3-hydroxythiophene-2-carboxylate |
InChI |
InChI=1S/C6H4BrClO3S/c1-11-6(10)4-3(9)2(8)5(7)12-4/h9H,1H3 |
InChI Key |
UIVWWPINRAKDOC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(S1)Br)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.